molecular formula C22H17FN2OS B3618568 2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE

2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE

Cat. No.: B3618568
M. Wt: 376.4 g/mol
InChI Key: LWBCEEFPZPQCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE is a complex organic compound that features a benzodiazole ring, a benzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-1,3-benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the ketone group.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanone
  • 2-(4-Benzoylphenoxy)-1-(1H-benzimidazol-2-yl)ethanone

Uniqueness

2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE is unique due to the presence of both a benzodiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c23-18-12-10-17(11-13-18)21(26)15-27-22-24-19-8-4-5-9-20(19)25(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCEEFPZPQCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE
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2-[(1-BENZYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)ETHANONE

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